molecular formula C10H14N2Na2O8Zn B12347944 disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc

Cat. No.: B12347944
M. Wt: 401.6 g/mol
InChI Key: ZZAWJUZDNQYIPJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula

The systematic nomenclature for disodium zinc EDTA follows the additive naming rules established by the International Union of Pure and Applied Chemistry (IUPAC). The full IUPAC name for this compound is disodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate . This name reflects the compound’s structure as a coordination complex, where zinc(II) is centrally coordinated to the EDTA ligand, and two sodium ions balance the charge.

The molecular formula of disodium zinc EDTA is C₁₀H₁₂N₂Na₂O₈Zn , representing the anhydrous form of the compound. However, hydrated forms are common in commercial products, such as the dihydrate variant with the formula C₁₀H₁₂N₂O₈ZnNa₂·2H₂O , which has a molecular weight of 435.6 g/mol. The anhydrous form has a molecular weight of 399.6 g/mol.

Property Value Source
IUPAC Name disodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
Molecular Formula C₁₀H₁₂N₂Na₂O₈Zn
Molecular Weight 399.6 g/mol (anhydrous)
435.6 g/mol (dihydrate)

The EDTA ligand acts as a hexadentate chelator, binding to the zinc ion through four oxygen atoms from carboxylate groups and two nitrogen atoms from the ethylenediamine backbone. This coordination geometry ensures high stability across a wide pH range, a property critical for its use in agricultural and industrial systems.

Alternative Nomenclature Conventions in Coordination Chemistry

In coordination chemistry, disodium zinc EDTA is named using both additive and substitutive conventions. The additive approach emphasizes the central metal ion and its oxidation state, leading to names such as zinc(2+) disodium ethylenediaminetetraacetate . The substitutive approach prioritizes the organic ligand, yielding terms like disodium (ethylenediaminetetraacetato)zincate(2−) .

Alternative synonyms include:

  • Zinc disodium EDTA
  • EDTA disodium zinc salt
  • Disodium zinc ethylenediaminetetraacetate

The compound’s structure is also described using simplified molecular-input line-entry system (SMILES) and International Chemical Identifier (InChI) notations. The canonical SMILES string is [Na+].[Na+].[Zn+2].[O-]C(=O)CN(CC(=O)[O-])CCN(CC(=O)[O-])CC(=O)[O-] , while the InChIKey UBLOJEHIINPTTG-UHFFFAOYSA-J uniquely identifies its stereochemical configuration. These identifiers are essential for database searches and computational modeling.

Chemical Abstracts Service Registry Number and Unique Chemical Identifiers

Disodium zinc EDTA is unambiguously identified by its Chemical Abstracts Service (CAS) Registry Number 14025-21-9 . Additional identifiers include:

Identifier Value Source
EC Number 237-865-0
PubChem CID 51808
UNII R84OV391BA
InChIKey UBLOJEHIINPTTG-UHFFFAOYSA-J

The European Community (EC) Number 237-865-0 facilitates regulatory compliance in the European Union, while the Unique Ingredient Identifier (UNII) R84OV391BA is used in pharmaceutical tracking systems. The PubChem Compound Identifier (CID) 51808 provides access to physicochemical data and toxicological profiles in public databases.

Properties

Molecular Formula

C10H14N2Na2O8Zn

Molecular Weight

401.6 g/mol

IUPAC Name

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc

InChI

InChI=1S/C10H16N2O8.2Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;/p-2

InChI Key

ZZAWJUZDNQYIPJ-UHFFFAOYSA-L

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Zn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with zinc salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired chelate complex. The reaction can be represented as follows:

EDTA+Zn2+This compound\text{EDTA} + \text{Zn}^{2+} \rightarrow \text{this compound} EDTA+Zn2+→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc primarily undergoes complexation reactions. These reactions involve the formation of stable complexes with metal ions, effectively sequestering the metal ions and preventing them from participating in other chemical reactions.

Common Reagents and Conditions

The common reagents used in these reactions include various metal salts (e.g., zinc chloride, zinc sulfate) and EDTA. The reactions are typically carried out in aqueous solutions, and the pH is adjusted to optimize the formation of the desired complexes.

Major Products

The major products of these reactions are stable metal chelate complexes. For example, the reaction of EDTA with zinc chloride produces this compound as the primary product.

Scientific Research Applications

Chelation Therapy

One of the primary applications of disodium 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate; zinc is in chelation therapy . This therapy involves the use of chelating agents to bind metal ions, which can help in detoxifying heavy metals from the body. The compound binds to metal ions such as lead, mercury, and cadmium, facilitating their excretion from the body. Studies have indicated that such chelating agents can be effective in treating heavy metal poisoning and reducing metal accumulation in tissues, thus preventing associated health risks .

Nutritional Supplementation

Zinc is an essential trace element crucial for numerous biological functions, including immune response and enzymatic reactions. The zinc complex of disodium 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate serves as a nutritional supplement to enhance zinc bioavailability. Research suggests that this compound can improve zinc absorption compared to traditional zinc salts, making it a preferred choice in dietary formulations aimed at addressing zinc deficiency .

Pharmaceutical Formulations

In pharmaceutical applications, this compound is utilized as an excipient or active ingredient in drug formulations. Its ability to stabilize formulations and enhance solubility is particularly beneficial for drugs that are poorly soluble in water. This property allows for improved bioavailability of active pharmaceutical ingredients (APIs), leading to more effective therapeutic outcomes .

Agricultural Applications

Disodium 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate; zinc is also explored in agriculture as a micronutrient fertilizer. Zinc plays a vital role in plant growth and development, and its application through this compound can enhance crop yield and quality by ensuring adequate zinc levels in soil and plants. Studies have shown that using chelated forms of zinc can significantly improve nutrient uptake by plants compared to non-chelated forms .

Research and Development

This compound is frequently employed in various research settings to study its biochemical interactions and potential therapeutic effects. For instance, it has been investigated for its role in modulating enzyme activities and influencing metabolic pathways. Researchers are exploring its potential applications in treating conditions such as diabetes and neurodegenerative diseases due to its antioxidant properties .

Case Studies

Study FocusFindingsReference
Heavy Metal ChelationDemonstrated effectiveness in reducing lead levels in animal models
Zinc BioavailabilityShowed improved absorption rates compared to traditional zinc supplements
Drug Formulation StabilityEnhanced solubility of poorly soluble APIs leading to increased efficacy
Agricultural Yield ImprovementIncreased crop yield through enhanced nutrient uptake
Neuroprotective EffectsPotential benefits observed in neurodegenerative disease models

Mechanism of Action

The mechanism of action of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc involves the formation of stable chelate complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing them from participating in other chemical reactions. The molecular targets of this compound are primarily metal ions, and the pathways involved include the formation of stable chelate complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of zinc disodium EDTA with structurally related chelators is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Zinc Disodium EDTA C₁₀H₁₂N₂Na₂O₈Zn 399.6 Octahedral Zn²⁺ complex; high stability (log K ~16.5 for Zn²⁺).
EDTA Disodium Salt (Na₂EDTA) C₁₀H₁₄N₂Na₂O₈·2H₂O 372.24 Free ligand; used in buffers (e.g., DNA extraction ).
Disodium Calcium EDTA C₁₀H₁₂CaN₂Na₂O₈ 374.3 Ca²⁺ chelate; stabilizes food additives and anticoagulants.
Gadoquatrane (BAY 1747846) C₄₄H₆₈Gd₄N₁₂O₂₈ ~1600 (tetrameric) Macrocyclic Gd³⁺ complex; MRI contrast agent with high relaxivity.
FluoZin-3 C₂₉H₂₃F₂N₂O₈ 565.5 Fluorescent Zn²⁺ sensor; competes with LMW ligands (e.g., glutathione).

Stability Constants and Chelation Efficiency

  • Zinc Disodium EDTA : Exhibits a stability constant (log K) of ~16.5 for Zn²⁺, making it suitable for applications requiring strong metal retention .
  • EDTA Disodium Salt (Na₂EDTA) : Log K values range from 8.7 (Ca²⁺) to 25.1 (Fe³⁺), but it lacks pre-chelated metal specificity .
  • Gadoquatrane : A macrocyclic Gd³⁺ complex with superior kinetic stability (log K ~22) compared to linear gadolinium agents, reducing toxicity risks .

Solubility and pH Sensitivity

  • Zinc Disodium EDTA : Soluble in water (~50 g/L at 25°C); stable across pH 4–9 .
  • Na₂EDTA : Highly soluble (100 g/L); used in alkaline solutions (e.g., pH 8.0 buffers ).
  • Disodium Calcium EDTA : Precipitates at low pH but remains soluble in neutral conditions .

Research Findings and Key Observations

Zinc Selectivity : Zinc disodium EDTA shows higher specificity for Zn²⁺ over Ca²⁺ or Mg²⁺, but its efficacy in biological systems is modulated by competing ligands like glutathione .

Environmental Impact : EDTA derivatives, including zinc disodium EDTA, are poorly biodegradable, necessitating advanced oxidation processes for degradation .

Technological Advancements: Macrocyclic chelators (e.g., Gadoquatrane) offer improved stability and safety profiles compared to traditional linear agents like EDTA .

Biological Activity

Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc, commonly referred to as a zinc chelate, is a complex compound that plays a significant role in various biological and industrial applications. This compound is derived from ethylenediaminetetraacetic acid (EDTA) and has notable chelating properties, allowing it to form stable complexes with metal ions.

  • Molecular Formula: C10H14N2Na2O8Zn
  • Molecular Weight: 401.6 g/mol
  • IUPAC Name: this compound
  • CAS Number: 6381-92-6

The mechanism of action of this compound primarily involves the formation of stable chelate complexes with metal ions. The multiple carboxylate and amine groups can coordinate with metal ions, effectively sequestering them and preventing their participation in other chemical reactions. This property is particularly useful in various biological contexts, where metal ions play crucial roles as cofactors in enzymatic reactions.

Chelation and Metal Ion Interaction

This compound exhibits significant chelation activity, particularly towards divalent metal ions such as zinc, calcium, and magnesium. The chelation process can inhibit the activity of metalloproteases and other metalloenzymes, which are dependent on these metal ions for their catalytic functions.

Table 1: Chelation Properties of this compound

Metal IonBinding AffinityBiological Role
ZincHighCofactor in enzymes
CalciumModerateStructural role in proteins
MagnesiumModerateCofactor in nucleases

Applications in Medicine

The compound is widely used in chelation therapy , particularly for the removal of heavy metals from the body. Its ability to bind with toxic metals allows for their excretion through urine, thus reducing the burden on the body . Additionally, it has been studied for its potential antioxidant properties, which can help mitigate oxidative stress in biological systems.

Case Studies and Research Findings

  • Chelation Therapy Effectiveness : A study published in the Journal of Clinical Toxicology demonstrated that patients undergoing chelation therapy with this compound showed significant reductions in blood lead levels compared to control groups.
  • Impact on Enzyme Activity : Research conducted on metalloproteinases indicated that this compound effectively inhibited their activity by chelating essential zinc ions required for their function. This inhibition was quantified through enzyme assays that measured substrate conversion rates.
  • Antioxidant Activity : In vitro studies have shown that this compound exhibits antioxidant properties by scavenging free radicals, which could have implications for its use in treating oxidative stress-related conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.